6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives often involves systematic approaches including condensation reactions, halogenation, and alkylation. A notable example includes the development of novel 6-bromo-imidazo[4,5-b]pyridine derivatives through condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine, followed by alkylation reactions (Jabri et al., 2023). This process highlights the versatility and reactivity of the bromo and iodo substituents in facilitating diverse synthetic routes.
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These compounds exhibit interesting intermolecular interactions and conformations. For instance, studies have detailed the formation of hydrogen-bonded dimers and chains of rings through N-H...N and C-H...π interactions, contributing to the stability and packing of these molecules in the solid state (Quiroga et al., 2010).
Chemical Reactions and Properties
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and its derivatives engage in a wide range of chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclization processes. These reactions are pivotal for the construction of complex molecular architectures and for the modification of the compound to enhance its properties for various applications. The presence of bromo and iodo groups facilitates versatile functionalization strategies (Variya et al., 2019).
Applications De Recherche Scientifique
Kinase Inhibition
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine has shown significant potential in the realm of kinase inhibition. The pyrazolo[3,4-b]pyridine scaffold, closely related to the chemical , has been extensively utilized in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This versatility is largely due to the scaffold's ability to form a hydrogen bond donor–acceptor pair, a common interaction among kinase inhibitors, particularly at the hinge region of the kinase. Several bicyclic heterocycles, including this compound, have been elaborated to form additional interactions in the kinase pocket, thereby providing potency and selectivity. This scaffold is often encountered in kinase inhibitors, suggesting its significant role in the development of new therapeutic agents targeting a broad range of kinase-related diseases (Wenglowsky, 2013).
Heterocyclic Chemistry
The chemistry of heterocyclic compounds, including those derived from pyridine and indazole, is well-known for its versatility in synthetic intermediates and biological importance. The heterocyclic N-oxide motif, for example, has been successfully employed in advanced chemistry and drug development investigations, demonstrating a wide range of applications from catalyst design to medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and related compounds in various scientific research and application fields, particularly in organic synthesis, catalysis, and drug applications (Li et al., 2019).
Safety and Hazards
Mécanisme D'action
These compounds have been found to have potential applications in the treatment of various diseases, including central nervous system disorders, viral infections, inflammatory conditions, tumors, cardiovascular diseases, and bacterial infections . They have also been found to act as inhibitors of Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 .
Propriétés
IUPAC Name |
6-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKRPCLDVYDBLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718764 |
Source
|
Record name | 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
1305208-17-6 |
Source
|
Record name | 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.